molecular formula C17H19NO2 B303040 N-(2-hydroxy-5-methylphenyl)-2-phenylbutanamide

N-(2-hydroxy-5-methylphenyl)-2-phenylbutanamide

Cat. No. B303040
M. Wt: 269.34 g/mol
InChI Key: DDLPEDAHYHKMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-2-phenylbutanamide, commonly known as HMB, is a dietary supplement that has gained popularity in recent years due to its potential benefits for muscle growth and recovery. HMB is a metabolite of the amino acid leucine, and it is believed to work by reducing muscle protein breakdown and promoting protein synthesis. In

Mechanism of Action

The exact mechanism of action of HMB is not fully understood, but it is believed to work by reducing muscle protein breakdown and promoting protein synthesis. HMB may also activate a signaling pathway called mTOR, which is involved in muscle growth and repair.
Biochemical and Physiological Effects
HMB has been shown to have several biochemical and physiological effects. It can increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle recovery after exercise. HMB may also have anti-inflammatory and antioxidant effects, which could contribute to its muscle-protective properties.

Advantages and Limitations for Lab Experiments

One advantage of using HMB in lab experiments is that it is a well-tolerated and safe supplement with few reported side effects. HMB is also relatively easy to administer and measure in both animal and human models. However, one limitation of using HMB in lab experiments is that its effects may be influenced by factors such as diet, exercise, and individual variability, which could make it difficult to draw clear conclusions.

Future Directions

There are several areas of future research that could be explored with HMB. One area is the potential for HMB to improve muscle function and quality of life in older adults with sarcopenia. Another area is the use of HMB in combination with other supplements or interventions to enhance muscle growth and recovery. Additionally, more research is needed to fully understand the mechanism of action of HMB and its effects on muscle metabolism and function.
Conclusion
In conclusion, HMB is a dietary supplement that has gained popularity for its potential benefits for muscle growth and recovery. HMB can be synthesized from leucine and has been studied extensively in both animal and human models. HMB is believed to work by reducing muscle protein breakdown and promoting protein synthesis, and it has several biochemical and physiological effects. While there are some limitations to using HMB in lab experiments, there are also several areas of future research that could be explored.

Synthesis Methods

HMB can be synthesized from leucine through a series of chemical reactions. The first step involves the oxidation of leucine to alpha-ketoisocaproate (KIC) using an enzyme called branched-chain amino acid transaminase. KIC is then converted to HMB through a series of reactions involving reduction and acylation. The final product is purified through chromatography and crystallization.

Scientific Research Applications

HMB has been studied extensively in both animal and human models. In animal studies, HMB has been shown to increase muscle mass and strength, reduce muscle damage and inflammation, and improve endurance performance. In human studies, HMB has been found to increase muscle mass and strength in older adults, athletes, and people with muscle-wasting conditions. HMB has also been shown to improve muscle recovery and reduce muscle damage and soreness after exercise.

properties

Product Name

N-(2-hydroxy-5-methylphenyl)-2-phenylbutanamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C17H19NO2/c1-3-14(13-7-5-4-6-8-13)17(20)18-15-11-12(2)9-10-16(15)19/h4-11,14,19H,3H2,1-2H3,(H,18,20)

InChI Key

DDLPEDAHYHKMAX-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C)O

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C)O

Origin of Product

United States

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